molecular formula C17H20F2O6 B12847284 2-Deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-erythropentonic acid ethyl ester 3-benzoate

2-Deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-erythropentonic acid ethyl ester 3-benzoate

Cat. No.: B12847284
M. Wt: 358.3 g/mol
InChI Key: OMWGKDXWCKGRHY-CHWSQXEVSA-N
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Description

Systematic Nomenclature and CAS Registry Information

The systematic name of this compound follows IUPAC conventions, reflecting its substitution pattern and stereochemical configuration. The term 2-deoxy-2,2-difluoro denotes the replacement of hydroxyl groups at carbon 2 with two fluorine atoms, while 4,5-O-(1-methylethylidene) indicates the formation of an acetal protecting group between hydroxyls at carbons 4 and 5. The D-erythropentonic acid backbone specifies the sugar’s erythro configuration, and the ethyl ester 3-benzoate describes esterification at the carboxyl group (ethyl) and hydroxyl at carbon 3 (benzoyl).

The Chemical Abstracts Service (CAS) registry number 143234-90-6 uniquely identifies this compound in chemical databases. CAS registry numbers are critical for unambiguous identification in regulatory, commercial, and research contexts, ensuring consistency across scientific literature and industrial applications.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₇H₂₀F₂O₆ , with a molar mass of 358.33 g/mol . The formula accounts for its pentonic acid backbone, fluorine substitutions, and ester functionalities. A breakdown of its composition is as follows:

Component Contribution to Molecular Weight (g/mol)
Carbon (17 atoms) 204.23
Hydrogen (20 atoms) 20.16
Fluorine (2 atoms) 38.00
Oxygen (6 atoms) 96.00

This molecular weight aligns with structurally related difluorinated carbohydrates, though variations arise from ester and protecting group substitutions.

Stereochemical Configuration and Isomeric Considerations

The compound’s stereochemistry is defined by its D-erythro configuration, which dictates the spatial arrangement of hydroxyl and substituent groups. The acetal group at carbons 4 and 5 locks these positions into a fixed conformation, reducing rotational freedom and stabilizing the molecule’s three-dimensional structure. The benzoate group at carbon 3 introduces an additional stereochemical element, as esterification eliminates the hydroxyl’s chiral center at this position.

Isomeric possibilities include epimerization at carbon 3 or variations in acetal ring size. For example, the related compound ethyl 2-deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonate (CAS 95058-93-8) exhibits a threo configuration, altering spatial relationships between substituents. Such stereochemical differences significantly influence physicochemical properties and biological interactions.

Crystalline Structure and Conformational Analysis

While direct crystallographic data for this compound is limited, its structural analogs provide insights into likely packing arrangements. The presence of bulky substituents—such as the benzoate and isopropylidene groups—promotes rigidity, favoring crystalline phases stabilized by van der Waals interactions and π-stacking between aromatic rings. Conformational analysis via nuclear magnetic resonance (NMR) and X-ray diffraction would reveal torsion angles and hydrogen-bonding patterns critical to its solid-state behavior.

For instance, the dibenzoate variant 2-deoxy-2,2-difluoro-D-erythro-pentofuranose-3,5-dibenzoate-1-methanesulfonate (PubChem CID 10950541) adopts a planar furanose ring with ester groups occupying equatorial positions, minimizing steric strain. Similar conformational preferences are expected in the target compound.

Comparative Structural Features with Related Difluorinated Carbohydrates

Difluorinated carbohydrates exhibit diverse biological and chemical properties influenced by substitution patterns. The table below contrasts key structural features of this compound with related derivatives:

Compound Name Molecular Formula Substituents Configuration
Target Compound C₁₇H₂₀F₂O₆ 3-benzoate, 4,5-isopropylidene D-erythro
D-threo-Pentonic acid ethyl ester C₁₀H₁₆F₂O₅ 4,5-isopropylidene D-threo
2-Deoxy-2,2-difluoro-D-ribofuranose dibenzoate C₂₀H₁₈F₂O₈S 3,5-dibenzoate, 1-methanesulfonate D-erythro

The target compound’s benzoate and isopropylidene groups enhance lipophilicity compared to non-esterified analogs, potentially improving membrane permeability in biological systems. Additionally, the erythro configuration aligns hydroxyl and fluorine substituents on the same side of the pentonic backbone, influencing hydrogen-bonding capabilities and reactivity.

Properties

Molecular Formula

C17H20F2O6

Molecular Weight

358.3 g/mol

IUPAC Name

[(1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-ethoxy-2,2-difluoro-3-oxopropyl] benzoate

InChI

InChI=1S/C17H20F2O6/c1-4-22-15(21)17(18,19)13(12-10-23-16(2,3)25-12)24-14(20)11-8-6-5-7-9-11/h5-9,12-13H,4,10H2,1-3H3/t12-,13-/m1/s1

InChI Key

OMWGKDXWCKGRHY-CHWSQXEVSA-N

Isomeric SMILES

CCOC(=O)C([C@@H]([C@H]1COC(O1)(C)C)OC(=O)C2=CC=CC=C2)(F)F

Canonical SMILES

CCOC(=O)C(C(C1COC(O1)(C)C)OC(=O)C2=CC=CC=C2)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-erythropentonic acid ethyl ester 3-benzoate typically involves multiple steps:

    Starting Materials: The synthesis begins with a suitable sugar derivative.

    Fluorination: Introduction of fluorine atoms using reagents like diethylaminosulfur trifluoride (DAST).

    Protection: Protection of hydroxyl groups using isopropylidene groups.

    Esterification: Formation of the benzoate ester using benzoic acid and a coupling reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzoate ester.

    Reduction: Reduction reactions could target the ester or the fluorinated carbon atoms.

    Substitution: Nucleophilic substitution reactions could occur at the fluorinated carbons.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications due to its structural similarity to naturally occurring sugars and its ability to mimic certain biological functions. The difluoromethyl group enhances metabolic stability and can improve bioavailability.

Case Studies :

  • Antiviral Activity : Research indicates that fluorinated sugars can exhibit antiviral properties. For instance, derivatives similar to this compound have shown efficacy against viral enzymes by inhibiting glycosylation processes critical for viral replication .

Biochemical Research

In biochemical assays, this compound serves as a substrate or inhibitor for various enzymes involved in carbohydrate metabolism. Its unique structure allows it to interact with enzyme active sites differently compared to non-fluorinated counterparts.

Case Studies :

  • Enzyme Inhibition Studies : Studies have demonstrated that compounds with similar structures can inhibit glycosyltransferases, which are essential in glycoprotein synthesis. This inhibition can lead to insights into the role of glycosylation in disease states .

Material Science

The properties of 2-deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-erythropentonic acid ethyl ester 3-benzoate allow it to be utilized in the development of new materials, particularly in drug delivery systems where controlled release is crucial.

Case Studies :

  • Nanoparticle Formulations : Research has shown that incorporating fluorinated compounds into nanoparticle systems can enhance stability and reduce degradation rates in biological environments .

Mechanism of Action

The mechanism of action would depend on the specific application. For example, as an enzyme inhibitor, it might mimic the natural substrate of the enzyme, binding to the active site and preventing the enzyme from catalyzing its reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Stereochemistry Applications CAS Number
Target Compound
(3-benzoate derivative)
C₁₇H₂₀F₂O₇ 3-benzoate, 4,5-O-isopropylidene, ethyl ester D-erythro Gemcitabine intermediate 143234-92-8
2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic acid ethyl ester C₁₀H₁₆F₂O₅ Ethyl ester, 4,5-O-isopropylidene D-threo Ribose derivative synthesis 95058-93-8
2-Deoxy-2,2-difluoro-D-erythro-pentofuranose-3,5-dibenzoate-1-methanesulfonate C₂₀H₁₉F₂O₉S 3,5-dibenzoate, 1-methanesulfonate D-erythro Nucleoside analog precursor N/A
Sofosbuvir Intermediate
(2-C-Methyl-4,5-O-isopropylidene-D-arabinonic acid ethyl ester)
C₁₄H₂₄O₆ 2-C-methyl, 4,5-O-isopropylidene D-arabino Antiviral drug (Sofosbuvir) synthesis 93635-76-8

Key Differences and Implications

Substituent Effects: The 3-benzoate group in the target compound enhances lipophilicity compared to non-esterified analogs (e.g., C₁₀H₁₆F₂O₅), improving solubility in organic solvents . Dibenzoate derivatives (e.g., 3,5-dibenzoate) exhibit higher molecular weights and reduced aqueous solubility, limiting their use in aqueous-phase reactions .

Stereochemical Influence: The D-erythro configuration is critical for biological activity in nucleoside analogs, as seen in Gemcitabine intermediates. In contrast, the D-threo isomer (CAS 95058-93-8) is used in non-therapeutic applications like ribose derivatization .

Protecting Group Stability :

  • The isopropylidene (acetonide) group in the target compound offers stability under basic conditions but is acid-labile, enabling selective deprotection during synthesis. This contrasts with benzyl or TBDMS groups , which require hydrogenation or fluoride ions for removal .

Fluorination Impact: The difluoro substitution at C2 increases metabolic stability and electronegativity, enhancing binding to enzymatic targets compared to non-fluorinated analogs (e.g., Sofosbuvir intermediates) .

Commercial and Regulatory Status :

  • The target compound (CAS 143234-92-8) is listed by suppliers like CymitQuimica and TRC, reflecting its industrial demand . In contrast, the L-erythro isomer lacks regulatory listings (e.g., EINECS, TSCA), limiting its commercial viability .

Table 2: Physicochemical and Commercial Comparison

Property Target Compound D-threo Analog (CAS 95058-93-8) 3,5-Dibenzoate Derivative
Molecular Weight 374.34 g/mol 254.23 g/mol ~500 g/mol (estimated)
Solubility Chloroform, DCM, MeOH Chloroform, DCM, MeOH Low aqueous solubility
Price (50 mg) €521 (CymitQuimica) €731 (CymitQuimica) Discontinued
Key Use Gemcitabine intermediate Ribose derivative synthesis Research applications

Biological Activity

2-Deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-erythropentonic acid ethyl ester 3-benzoate is a synthetic compound with potential applications in medicinal chemistry. Its unique structural features, including the difluorinated pentonic acid backbone and the methylethylidene group, suggest possible biological activities worth investigating. This article reviews the available literature on its biological activity, including antiviral properties, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C10H16F2O5
  • Molecular Weight : 254.23 g/mol
  • CAS Number : 114420-06-3

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, related compounds with similar structural motifs have shown promising biological activities, particularly in antiviral and anticancer research.

Antiviral Activity

Research on related difluorinated nucleosides indicates that compounds with similar structures can exhibit antiviral properties. For example:

  • 5-Halo-2′-deoxy-2′,2′-difluorouridine derivatives have shown selective activity against herpes viruses. Notably, certain derivatives demonstrated effective inhibition of feline herpes virus (FHV) replication with EC50 values ranging from 1.1 to 28 μM .
CompoundTarget VirusEC50 (μM)
8FHV1.1
9FHV2.4
10FHV13
11FHV28

These findings suggest that the difluorinated pentonic acid structure may contribute to antiviral activity through mechanisms involving viral thymidine kinase activation.

Cytotoxicity Studies

Cytotoxicity assessments of similar compounds have yielded mixed results. For instance:

  • Some derivatives of difluorinated nucleosides were evaluated for their cytostatic effects against various tumor cell lines (L1210, FM3A, CEM, and HeLa). The results indicated that while most compounds were non-toxic at low concentrations, some showed moderate cytostatic effects at micromolar concentrations .

Case Studies and Research Findings

  • Antiviral Efficacy : A study on difluorinated nucleosides highlighted their selective inhibition of DNA viruses while showing limited activity against RNA viruses. This selectivity underscores the potential of structurally similar compounds in targeting specific viral infections .
  • Cytostatic Activity : In another investigation, a series of nucleoside derivatives were tested against cancer cell lines, revealing that certain compounds exhibited significant cytostatic properties without substantial toxicity .

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis involves sequential protection, fluorination, and esterification. Begin with acetal protection of the 4,5-diol using 2,2-dimethoxypropane under acidic catalysis. Fluorination at the 2-position employs diethylaminosulfur trifluoride (DAST) at -78°C to prevent side reactions. Final esterification with benzoyl chloride in anhydrous dichloromethane introduces the 3-benzoate group. Critical quality control includes monitoring fluorination efficiency via ¹⁹F NMR (-120 to -125 ppm for CF₂) and confirming stereochemistry via polarimetry .

Q. Which analytical techniques confirm structural integrity and purity?

Use a combination of:

  • Multinuclear NMR : ¹H (δ 1.3–1.5 ppm for methylethylidene CH₃), ¹³C (δ 110–115 ppm for acetal carbons), and ¹⁹F NMR for CF₂.
  • HRMS : Exact mass validation (theoretical [M+H]⁺ = 487.1542).
  • HPLC-PDA : Purity >98% (C18 column, acetonitrile/water gradient).
  • X-ray crystallography : Resolves erythro configuration and benzoate orientation .

Advanced Research Questions

Q. How to design experiments assessing hydrolytic stability of the 4,5-O-acetal group?

Perform kinetic studies in simulated physiological buffers (pH 1.0–7.4, 37°C) with LC-MS/MS quantification of degradation products (free diol and benzoic acid). Use Eyring plots to calculate activation parameters (ΔH‡, ΔS‡). Complement with DFT calculations (B3LYP/6-31G*) modeling transition states of acid-catalyzed acetal cleavage. Include competitive hydrolysis studies with isotopically labeled analogs (e.g., ¹⁸O-water) .

Q. How to resolve contradictions in reported biological activity data?

Standardize assays across:

  • Cell models : Use authenticated cancer cell lines (e.g., MCF-7, HT-29) with matched culture conditions.
  • Metabolic stability : Compare hepatic clearance rates in human vs. murine microsomes.
  • Target engagement : Validate via competitive binding assays (SPR or ITC) against thymidylate synthase. Address batch-to-batch variability by correlating bioactivity with impurity profiles (HPLC-ELSD) .

Q. What computational methods predict reactivity of the difluoro motif?

Apply:

  • Fukui indices (DFT at ωB97X-D/cc-pVTZ) to identify electrophilic centers.
  • Solvent modeling : Use SMD for DMSO/water mixtures to assess solvolysis pathways.
  • MD simulations : Analyze solvent-accessible surface area (SASA) of CF₂ groups over 50 ns trajectories. Validate predictions via kinetic isotope effects (KIE) using ²H-labeled substrates .

Q. How does the methylethylidene group influence pharmacokinetic properties?

Conduct comparative ADME studies:

  • LogP : Measure via shake-flask (octanol/water) vs. non-acetylated analogs.
  • Plasma protein binding : Use ultrafiltration-LC/MS (human plasma, 37°C).
  • Metabolite profiling : Incubate with CYP3A4/2D6 isoforms and identify oxidation products (e.g., lactone ring opening). Corrogate data with QSAR models incorporating topological polar surface area (TPSA) .

Methodological Considerations

  • Controlled fluorination : DAST reactions require rigorous moisture exclusion (Schlenk techniques).
  • Stereochemical analysis : Compare experimental optical rotation with calculated ECD spectra.
  • Data normalization : Use internal standards (e.g., 3-fluorobenzoic acid) for quantitative NMR.

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